molecular formula C11H16N2O3 B2834827 Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate CAS No. 2248283-84-1

Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate

Cat. No.: B2834827
CAS No.: 2248283-84-1
M. Wt: 224.26
InChI Key: DOAPTFONKREDDQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a tert-butyl ester group, an amino group, and a cyclopropyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 2-cyclopropyl-2-oxoacetate with hydroxylamine hydrochloride to form the oxime intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the oxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate: Similar structure but with a methyl group instead of a cyclopropyl group.

    Tert-butyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate: Contains a phenyl group instead of a cyclopropyl group.

Uniqueness

Tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 5-amino-4-cyclopropyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)15-10(14)8-7(6-4-5-6)9(12)16-13-8/h6H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAPTFONKREDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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